

An In-depth Technical Guide to 3-Bromo-5-nitroisonicotinaldehyde

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Compound of Interest

Compound Name: 3-Bromo-5-nitroisonicotinaldehyde

Cat. No.: B12826809

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Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **3-Bromo-5-nitroisonicotinaldehyde**, a substituted pyridine derivative of interest in medicinal chemistry and drug development. This document consolidates available chemical data, outlines a detailed synthetic protocol, and explores the potential reactivity of this compound. The information is presented to support further research and application in the fields of chemical synthesis and pharmacology.

Molecular Structure and Identification

3-Bromo-5-nitroisonicotinaldehyde, systematically named 3-bromo-5-nitropyridine-4-carbaldehyde, is a heterocyclic aromatic aldehyde. The core of its structure is a pyridine ring, substituted at the 3-position with a bromine atom, at the 4-position with a formyl (aldehyde) group, and at the 5-position with a nitro group.

Table 1: Chemical Identifiers for **3-Bromo-5-nitroisonicotinaldehyde**

| Identifier | Value |
|-------------------|---|
| Systematic Name | 3-bromo-5-nitropyridine-4-carbaldehyde |
| Common Name | 3-Bromo-5-nitroisonicotinaldehyde |
| CAS Number | 1289136-45-3[1] |
| Molecular Formula | C ₆ H ₃ BrN ₂ O ₃ |
| Canonical SMILES | <chem>C1=C(C(=C(C(=N1)Br)C=O)--INVALID-LINK--[O-]</chem> |
| InChI | InChI=1S/C6H3BrN2O3/c7-5-1-8-2-6(9(11)12)4(5)3-10/h1-3H |
| InChIKey | KNENIXCLAGLSQY-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Data

As of the latest available data, specific experimental physicochemical properties such as melting point, boiling point, and solubility for **3-Bromo-5-nitroisonicotinaldehyde** have not been extensively reported in public literature. Similarly, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) remains largely unavailable. Predicted data from computational models can be found in databases like PubChem. Researchers are encouraged to perform these characterizations upon synthesis.

Synthesis Protocol

A known synthetic route to **3-Bromo-5-nitroisonicotinaldehyde** involves a two-step process starting from 3-Bromo-4-methyl-5-nitropyridine. The following protocol is based on established chemical transformations.

3.1. Materials and Reagents

- 3-Bromo-4-methyl-5-nitropyridine
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
- N,N-Dimethylformamide (DMF)

- Tetrahydrofuran (THF)
- Sodium periodate (NaIO_4)
- Water
- Standard laboratory glassware and purification apparatus

3.2. Experimental Procedure

Step 1: Synthesis of the enamine intermediate

- Dissolve 3-Bromo-4-methyl-5-nitropyridine in DMF.
- To this solution, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
- Heat the reaction mixture, for example at 90°C , and monitor the reaction progress (e.g., by TLC or LC-MS). The reaction typically proceeds over several hours.
- Once the formation of the intermediate enamine is complete, cool the mixture to room temperature.

Step 2: Oxidative cleavage to the aldehyde

- Dilute the reaction mixture containing the enamine intermediate with THF.
- Separately, prepare a solution of sodium periodate (NaIO_4) in water.
- Add the aqueous sodium periodate solution to the reaction mixture.
- Stir the resulting mixture at room temperature. The oxidative cleavage will yield **3-Bromo-5-nitroisonicotinaldehyde**.
- Following the completion of the reaction, the product can be extracted using a suitable organic solvent and purified by standard techniques such as column chromatography.

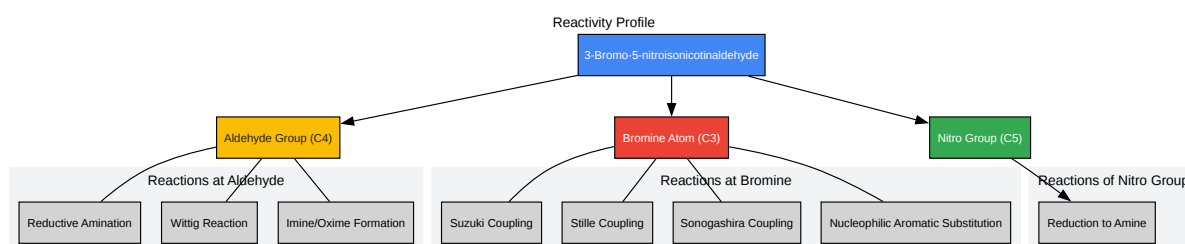
Reactivity and Potential Applications

The molecular structure of **3-Bromo-5-nitroisonicotinaldehyde** suggests several avenues for its reactivity, making it a potentially valuable building block in organic synthesis.

- **Aldehyde Group:** The formyl group is susceptible to nucleophilic attack and can participate in a wide range of classical aldehyde reactions, including reductive amination, Wittig reactions, and the formation of imines, oximes, and hydrazones. These transformations are fundamental in the synthesis of more complex molecules, including biologically active compounds.
- **Aromatic Ring Substituents:** The bromine atom and the nitro group are electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (S_NA_r). The bromine atom can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of various substituents at the 3-position.
- **Nitro Group:** The nitro group can be reduced to an amino group, which can then be further functionalized. This provides a handle for introducing a wide array of functionalities.

Given these reactive sites, **3-Bromo-5-nitroisonicotinaldehyde** is a promising scaffold for the development of novel compounds in medicinal chemistry. The substituted pyridine core is a common motif in many pharmaceuticals.

Logical Relationship Diagram of Reactivity



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References

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